molecular formula C18H21N3O6 B14934140 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

Cat. No.: B14934140
M. Wt: 375.4 g/mol
InChI Key: BYIDLKDJVZQUJF-UHFFFAOYSA-N
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Description

4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a complex organic compound with a unique structure that includes a pyridazinone core, a dimethoxyphenyl group, and a butanoic acid moiety

Properties

Molecular Formula

C18H21N3O6

Molecular Weight

375.4 g/mol

IUPAC Name

4-[[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C18H21N3O6/c1-26-14-7-5-12(10-15(14)27-2)13-6-8-17(23)21(20-13)11-16(22)19-9-3-4-18(24)25/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,22)(H,24,25)

InChI Key

BYIDLKDJVZQUJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone core, the introduction of the dimethoxyphenyl group, and the attachment of the butanoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient production of high-quality 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid include:

Uniqueness

4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is unique due to its specific combination of functional groups and structural features

Biological Activity

4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Molecular Formula : C24H27N3O4
  • Molecular Weight : 421.49 g/mol
  • CAS Number : 953187-90-1
PropertyValue
Molecular FormulaC24H27N3O4
Molecular Weight421.49 g/mol
LogP1.7863
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1
Polar Surface Area83.54 Ų

The primary mechanism of action for 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its role as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that regulates levels of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various physiological processes, including inflammation and immune responses. By inhibiting PDE4, this compound increases cAMP levels, leading to anti-inflammatory effects and potential therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity

Research indicates that the compound exhibits significant biological activities, particularly in the following areas:

  • Anti-inflammatory Effects : The inhibition of PDE4 is linked to reduced inflammation in various models, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.

Case Studies and Research Findings

  • PDE4 Inhibition Studies :
    • A study demonstrated that compounds similar to 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid effectively inhibited PDE4 activity in vitro, leading to increased cAMP levels and reduced inflammatory cytokine production .
  • Therapeutic Potential in Respiratory Diseases :
    • In animal models of asthma, administration of the compound resulted in decreased airway hyperresponsiveness and inflammation, indicating its potential utility in managing asthma symptoms .
  • Neuroprotective Effects :
    • Another study explored the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. Results showed that these compounds could attenuate cell death and promote survival pathways .

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